molecular formula C12H7BrClNO2 B6315971 2-Chloro-5-(4'-bromophenyl)nicotinic acid CAS No. 1895677-06-1

2-Chloro-5-(4'-bromophenyl)nicotinic acid

Cat. No. B6315971
CAS RN: 1895677-06-1
M. Wt: 312.54 g/mol
InChI Key: TWHFNNFDPIYIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4'-bromophenyl)nicotinic acid, also known as 2-C5BPA, is an organic compound belonging to the class of nicotinic acids. It is a derivative of nicotinic acid and is used in a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C10H7BrClNO2 and a molecular weight of 279.08 g/mol. 2-C5BPA is slightly soluble in water and has a melting point of approximately 149°C. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

2-Chloro-5-(4'-bromophenyl)nicotinic acid is used in a variety of scientific research applications. It is used as a substrate for the enzyme nicotinic acid phosphatase, which is involved in the metabolism of nicotinic acid. It is also used as a substrate for the enzyme nicotinic acid aminotransferase, which is involved in the synthesis of nicotinic acid. It is also used to study the structure and function of nicotinic acid receptors, which are involved in the regulation of various physiological processes.

Mechanism of Action

2-Chloro-5-(4'-bromophenyl)nicotinic acid acts as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor that is involved in the regulation of various physiological processes. When 2-Chloro-5-(4'-bromophenyl)nicotinic acid binds to the receptor, it causes an increase in intracellular calcium levels, which leads to the activation of various downstream signaling pathways.
Biochemical and Physiological Effects
2-Chloro-5-(4'-bromophenyl)nicotinic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of nicotinic acid phosphatase and nicotinic acid aminotransferase, which are involved in the metabolism of nicotinic acid. It has also been shown to increase the expression of nicotinic acid receptors, which are involved in the regulation of various physiological processes. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(4'-bromophenyl)nicotinic acid in laboratory experiments is that it is a relatively inexpensive compound that is readily available. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to its use. For example, it is not very soluble in water, and it can be difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(4'-bromophenyl)nicotinic acid in scientific research. One potential direction is to further study the biochemical and physiological effects of 2-Chloro-5-(4'-bromophenyl)nicotinic acid on nicotinic acid receptors and their downstream signaling pathways. Another potential direction is to investigate the potential therapeutic applications of 2-Chloro-5-(4'-bromophenyl)nicotinic acid, such as its use as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to study the effects of 2-Chloro-5-(4'-bromophenyl)nicotinic acid on other physiological processes, such as those involved in metabolism, cell proliferation, and apoptosis. Finally, further research could be conducted to study the effects of 2-Chloro-5-(4'-bromophenyl)nicotinic acid on the development and progression of various diseases.

Synthesis Methods

2-Chloro-5-(4'-bromophenyl)nicotinic acid is synthesized from the reaction of 4-bromophenylacetic acid and 2-chloronicotinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C in an inert atmosphere. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

5-(4-bromophenyl)-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHFNNFDPIYIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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